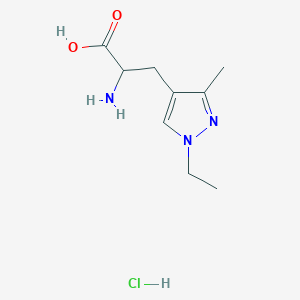
2-アミノ-3-(1-エチル-3-メチル-1H-ピラゾール-4-イル)プロパン酸塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino-pyrazoles. Amino-pyrazoles are known for their therapeutic potential and are used in various fields such as medicinal chemistry, industrial applications, and agricultural chemistry . The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structure is significant in organic and medicinal chemistry due to its versatility and biological activity .
科学的研究の応用
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and eco-friendly methodologies. Techniques such as microwave-assisted reactions and ultrasound-assisted reactions are employed to enhance the efficiency and yield of the synthesis . These methods are preferred due to their ability to reduce reaction times and improve product purity.
化学反応の分析
Types of Reactions
2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and propanoic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
作用機序
The mechanism of action of 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
Similar compounds include other amino-pyrazoles such as:
- 3-amino-1-ethyl-5-methylpyrazole
- 4-amino-1-ethyl-3-methylpyrazole
- 5-amino-1-ethyl-3-methylpyrazole
Uniqueness
What sets 2-amino-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propanoic acid hydrochloride apart is its specific substitution pattern and the presence of the propanoic acid group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
特性
IUPAC Name |
2-amino-3-(1-ethyl-3-methylpyrazol-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-3-12-5-7(6(2)11-12)4-8(10)9(13)14;/h5,8H,3-4,10H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJRHHHRTSBRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592482.png)
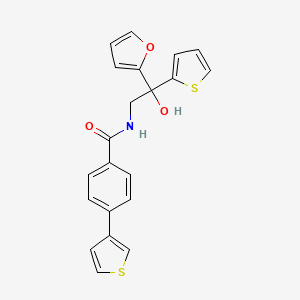
![4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide](/img/structure/B2592487.png)
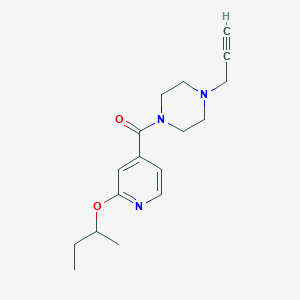
![N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2592493.png)
![1-Bromo-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B2592494.png)
![8-(3,4-dimethylbenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2592495.png)
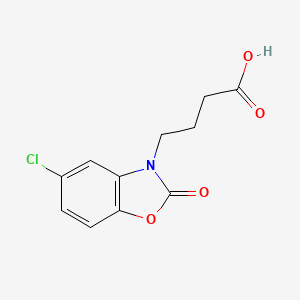
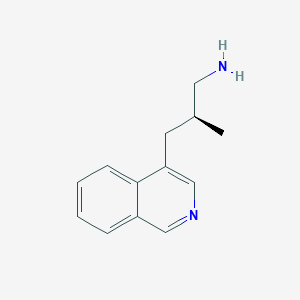
![7-Chloro-3-(4-methylbenzenesulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2592500.png)
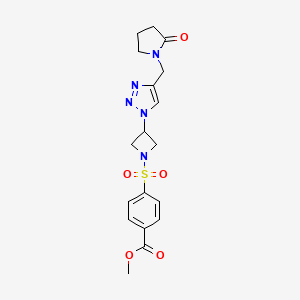
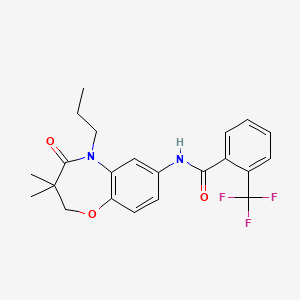
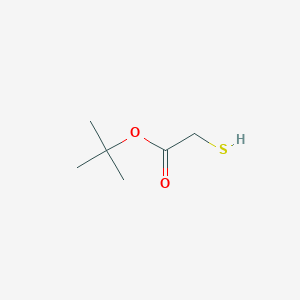
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2592504.png)
